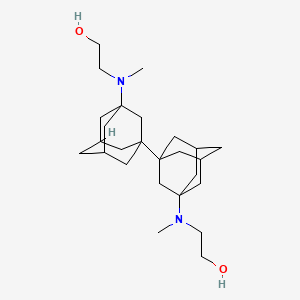
2,2'-(1,1'-Biadamantane-3,3'-diyl)bis(methylimino)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol is a complex organic compound characterized by its unique adamantane-based structure Adamantane is a highly symmetrical and rigid hydrocarbon, which imparts significant stability and unique properties to its derivatives
Preparation Methods
The synthesis of 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the Wurtz-type coupling polymerization of 3,3’-dibromo-1,1’-biadamantane using sodium metal in xylene . The resulting polymer is then subjected to further reactions to introduce the methylimino and diethanol groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The adamantane core allows for substitution reactions, where functional groups can be introduced at the bridgehead carbons using reagents like halogens or organometallic compounds.
Scientific Research Applications
2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol has several scientific research applications:
Biology: The compound’s rigid structure makes it a useful scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: Used in the production of high-performance materials, such as coatings and adhesives, due to its thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol involves its interaction with molecular targets through its rigid and bulky structure. This can lead to the inhibition of enzyme activity or modulation of receptor function by steric hindrance or specific binding interactions. The pathways involved may include signal transduction, metabolic regulation, or structural modification of target proteins.
Comparison with Similar Compounds
Compared to other adamantane derivatives, 2,2’-(1,1’-Biadamantane-3,3’-diyl)bis(methylimino)diethanol stands out due to its unique combination of methylimino and diethanol groups. Similar compounds include:
1,3-Diaminoadamantane: Known for its antiviral properties.
1,3-Adamantanediol: Used in the synthesis of high-performance polymers.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A ligand used in asymmetric catalysis.
This compound’s unique structure and properties make it a valuable addition to the family of adamantane derivatives, with diverse applications in scientific research and industry.
Properties
CAS No. |
36520-93-1 |
|---|---|
Molecular Formula |
C26H44N2O2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol |
InChI |
InChI=1S/C26H44N2O2/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30/h19-22,29-30H,3-18H2,1-2H3 |
InChI Key |
HFBVTKIGNOOOLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


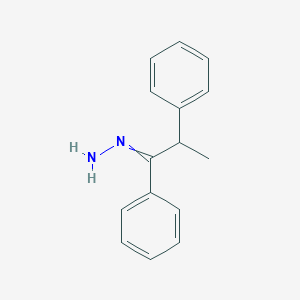
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

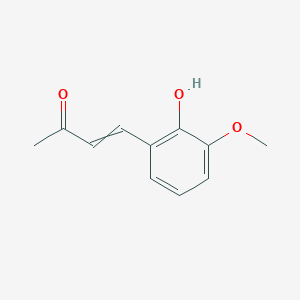

![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)


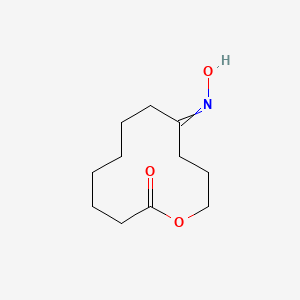
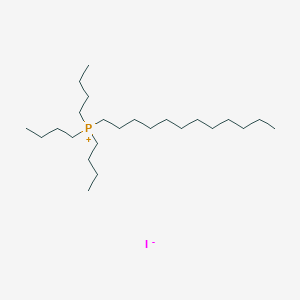
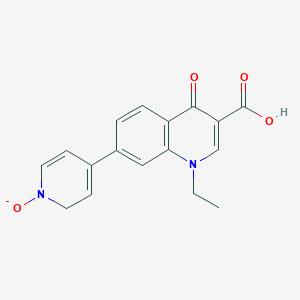
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)


